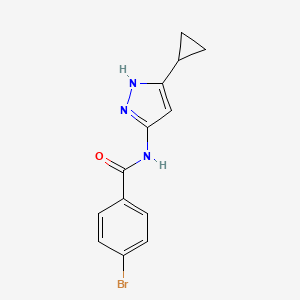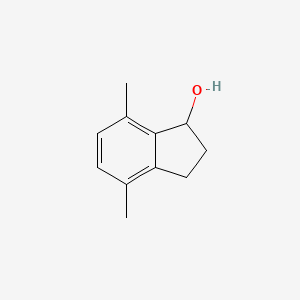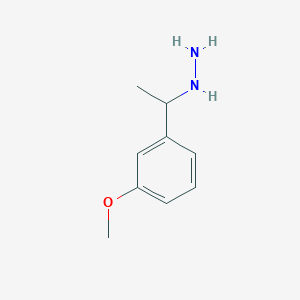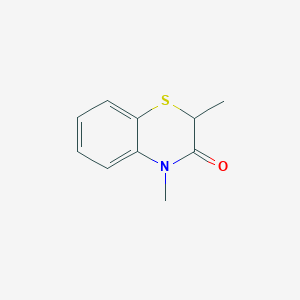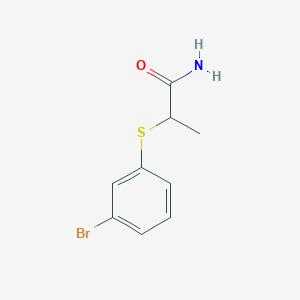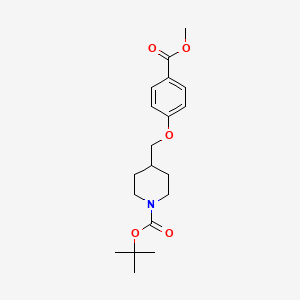
PU-DZ 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PU-DZ 8 is a complex organic compound with a molecular formula of C19H22FIN6O2 and an average mass of 512.320 Da This compound is notable for its unique structure, which includes a fluorine atom, an iodine-substituted benzodioxole group, and a purine base
Vorbereitungsmethoden
The synthesis of PU-DZ 8 involves multiple steps, typically starting with the preparation of the benzodioxole and purine intermediatesThe final step involves the coupling of the benzodioxole and purine intermediates under specific reaction conditions to form the desired compound . Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
PU-DZ 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
PU-DZ 8 has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of PU-DZ 8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
PU-DZ 8 can be compared with other similar compounds, such as:
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Methylamino)propyl]-9h-Purin-6-Amine: This compound has a similar structure but with a different amine group.
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Ethylamino)propyl]-9h-Purin-6-Amine: This compound has an ethylamino group instead of an isopropylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H22FIN6O2 |
|---|---|
Molekulargewicht |
512.3 g/mol |
IUPAC-Name |
2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine |
InChI |
InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26) |
InChI-Schlüssel |
JPPCGDGMQGJGQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
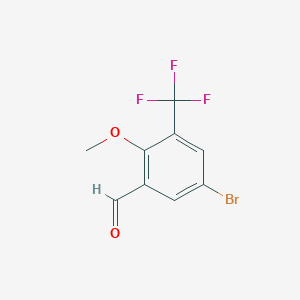
![Tert-butyl[2-({5-[(tert-butylamino)sulfonyl]-2-methylphenyl}ethynyl)-4-chlorophenoxy]acetate](/img/structure/B8654999.png)
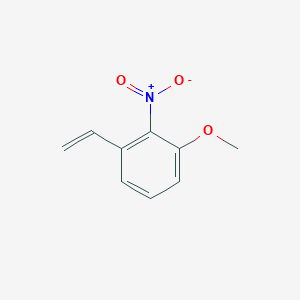
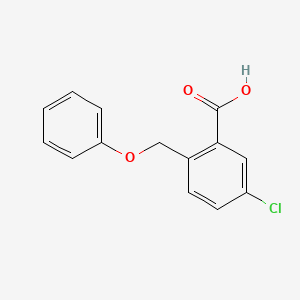
![Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B8655022.png)
![1-Fluoro-4-[4-(4-methoxyphenyl)-4-methylpentyl]-2-phenoxybenzene](/img/structure/B8655039.png)

![2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8655055.png)
